1-Amino-2-methylpentan-2-ol
Description
General Significance of Amino Alcohols in Organic Synthesis and Catalysis
Amino alcohols are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and natural products. openaccessjournals.comgrowingscience.com The presence of both a basic amino group and an acidic hydroxyl group imparts unique reactivity, allowing them to participate in a diverse range of chemical transformations. ontosight.ai Their utility is particularly pronounced in the field of asymmetric synthesis, where the goal is to create a single desired stereoisomer of a chiral molecule. Chiral amino alcohols and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves, facilitating reactions with high degrees of stereoselectivity. acs.orgdiva-portal.org
The synthesis of β-amino alcohols can be achieved through various methods, with one of the most common being the ring-opening of epoxides with amines. openaccessjournals.comgrowingscience.com This reaction, which can be catalyzed by various agents, offers a direct route to these valuable scaffolds. growingscience.com Furthermore, the reduction of amino acids, which are readily available from natural sources, provides another important pathway to enantiomerically pure β-amino alcohols. openaccessjournals.com The development of efficient and selective methods for synthesizing β-amino alcohols continues to be an active area of research, driven by their ever-expanding applications. acs.org
Structural Characteristics and Isomeric Considerations of 1-Amino-2-methylpentan-2-ol
This compound is a specific β-amino alcohol with the chemical formula C6H15NO. nih.gov Its structure features a pentane (B18724) backbone with a methyl group and a hydroxyl group attached to the second carbon atom (C2), and a primary amino group attached to the first carbon atom (C1). The carbon atom at the second position is a tertiary carbon, bonded to a methyl group, a propyl group, a hydroxymethyl group, and a hydroxyl group.
A key structural feature of this compound is the presence of a chiral center at the second carbon atom. This means that the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-Amino-2-methylpentan-2-ol and (S)-1-Amino-2-methylpentan-2-ol. The specific spatial arrangement of the groups around this stereocenter dictates the molecule's three-dimensional shape and its interaction with other chiral molecules, which is of paramount importance in catalysis and medicinal chemistry.
Below is a table summarizing some of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H15NO | nih.gov |
| Molecular Weight | 117.19 g/mol | nih.gov |
| CAS Number | 6969-37-5 | nih.govbldpharm.com |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CCCC(C)(CN)O | nih.gov |
Overview of Research Trajectories for this compound and Related Compounds
Research involving this compound and related β-amino alcohols is multifaceted, primarily focusing on their applications in synthesis and catalysis. The development of novel synthetic routes to access these compounds, particularly in an enantiomerically pure form, is a significant area of investigation. nih.gov For instance, methods like the asymmetric aminohydroxylation of alkenes and the enantioselective C-H amination of alcohols are being explored to produce chiral β-amino alcohols with high efficiency and selectivity. diva-portal.orgnih.gov
Furthermore, derivatives of β-amino alcohols are being designed and synthesized to act as highly effective chiral ligands in a variety of metal-catalyzed reactions. diva-portal.org These ligands can coordinate to a metal center and create a chiral environment that directs the course of the reaction, leading to the preferential formation of one enantiomer of the product. Simple primary β-amino alcohols themselves have also been shown to be effective organocatalysts for reactions like the asymmetric Michael addition. nih.gov The ongoing research in this field aims to expand the library of available β-amino alcohol-based catalysts and ligands, enabling the synthesis of increasingly complex and valuable chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,8)5-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELUEZGSGRXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-37-5 | |
| Record name | 1-Amino-2-methyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 1 Amino 2 Methylpentan 2 Ol
Chemical Synthesis Pathways
The construction of the 1-amino-2-methylpentan-2-ol scaffold can be achieved through several chemical routes, ranging from linear multi-step sequences to more convergent and atom-economical approaches.
Multi-Step Conversions from Precursor Molecules
The synthesis of this compound and its analogs often proceeds through multi-step reaction sequences starting from readily available precursors. A common strategy involves the transformation of functional groups on a carbon skeleton that already possesses the required branching.
For instance, a general approach for a structurally similar compound, 2-amino-2-methyl-1-propanol (B13486), involves a one-step hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester. google.com This method utilizes a metal catalyst and hydrogen gas to convert the ester functionality directly to the primary alcohol. google.com This highlights a pathway where a precursor containing the core amine and methyl-substituted carbon is converted to the final amino alcohol.
Another relevant multi-step synthesis is seen in the preparation of a more complex derivative, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate for the pharmaceutical Tapentadol. google.com While this molecule is more substituted, the core strategy involves building the carbon skeleton and then stereoselectively introducing the required functional groups over several steps. google.com Such syntheses underscore the importance of sequential reactions to build molecular complexity.
A typical conceptual multi-step pathway to this compound could start from a nitroalkane. For example, 2-nitropropane (B154153) could be reacted with an appropriate epoxide or halo-alcohol precursor, followed by reduction of the nitro group to the primary amine. This method, while effective, often involves hazardous materials and may require significant process optimization to be suitable for large-scale production. google.com
Reductive Amination Strategies for Analogous Structures
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (ketones or aldehydes). wikipedia.org The reaction proceeds via an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This strategy is highly valuable for producing amino alcohols when the starting material is a hydroxy-ketone.
For the synthesis of analogs of this compound, a suitable precursor would be a hydroxy-ketone like 1-hydroxypentan-2-one. While direct reductive amination of this specific precursor is not widely documented, the principles are well-established. The process can be performed in a one-pot reaction by combining the carbonyl compound, an amine source (like ammonia), and a reducing agent. wikipedia.org
Recent advancements have focused on biocatalytic reductive amination using enzymes like amine dehydrogenases (AmDHs). frontiersin.org These enzymes can convert ketones to chiral amines with high enantioselectivity. frontiersin.org For example, wild-type AmDHs have been shown to be effective for the synthesis of small, hydroxylated 2-aminoalkanes, achieving high conversions and excellent enantiomeric excess for products like (S)-3-aminobutan-1-ol. frontiersin.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. wikipedia.orgfrontiersin.org
| Catalyst/Enzyme | Substrate Type | Product Type | Key Features |
| Palladium (Pd/C) | Ketones, Aldehydes | Primary, Secondary, Tertiary Amines | Widely used, efficient, operates under mild conditions. organic-chemistry.org |
| Raney Nickel | Hydroxy-ketones, Alcohols | Primary Amines | Cost-effective, high activity, used in industrial amination. researchgate.net |
| Amine Dehydrogenases (AmDHs) | Ketones (including hydroxy-ketones) | Chiral Amines, Amino Alcohols | High enantioselectivity, environmentally benign, operates in aqueous media. frontiersin.org |
| Iridium Complexes | Ketones | Primary Amines | Uses ammonium (B1175870) formate (B1220265) as nitrogen and hydrogen source. organic-chemistry.org |
Directed Hydroamination and Hydroaminoalkylation Approaches
Hydroamination and hydroaminoalkylation are atom-economical reactions that involve the addition of an N-H or an α-C-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne). organic-chemistry.orgnih.gov
Directed hydroamination utilizes a directing group on the substrate to control the regioselectivity of the addition. For example, rhodium-catalyzed hydroamination of allylic amines has been used to synthesize unsymmetrical vicinal diamines with high efficiency. organic-chemistry.orgnih.gov While this specific application yields diamines, the underlying principle of a directed, metal-catalyzed addition of an amine to an unsaturated bond could be conceptually adapted for amino alcohol synthesis, for instance, by using an allylic alcohol as the substrate.
Hydroaminoalkylation is another powerful C-N bond-forming reaction. Titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines has been shown to produce tertiary allylic amines with excellent stereoselectivity. nih.gov This reaction involves the activation of an α-C-H bond of the amine and its addition to the alkyne. nih.gov Applying this strategy to a substrate containing a hydroxyl group or using a secondary amine could provide a pathway to functionalized amino alcohols.
Stereocontrolled Synthesis Strategies for this compound Derivatives
Controlling the stereochemistry during synthesis is crucial, especially for biologically active molecules. Stereocontrolled synthesis aims to selectively produce a single stereoisomer. This can be achieved by using chiral substrates, chiral catalysts, or chiral auxiliaries.
A relevant example is the stereospecific synthesis of the (-)-(2S,3S) isomer of a 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol derivative. google.com This process highlights how a specific sequence of reactions can set the desired stereocenters.
Another general strategy involves stereocontrolled reactions like olefin metathesis. Ring-rearrangement metathesis of strained bicyclic β-amino acids has been used to create complex heterocyclic amino esters and amides. nih.gov A key feature of this method is that the configuration of existing chiral centers is not affected during the transformation, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. nih.gov
The formation of fused 1,3-oxazolidines from the chiral amino alcohol 1-amino-2-indanol (B1258337) demonstrates how a rigid chiral framework can direct the stereochemical outcome of a reaction, leading to a high degree of stereoselection. mdpi.com
Asymmetric Synthesis of this compound Stereoisomers
Asymmetric synthesis focuses on converting a prochiral substrate into a chiral product with a preference for one enantiomer or diastereomer.
Asymmetric reductive amination is a primary method for producing enantiopure chiral amines. d-nb.info This can involve using a chiral catalyst that preferentially catalyzes the formation of one enantiomer of the imine intermediate or its subsequent reduction. wikipedia.org Biocatalytic reductive amination using engineered or naturally occurring enzymes like AmDHs is a particularly effective method for achieving high enantioselectivity in the synthesis of chiral amino alcohols. frontiersin.org
Chiral Resolution Techniques
When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. This technique involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent.
A highly effective method for resolving racemic 1-amino-alkan-2-ols is the formation of diastereomeric salts with a chiral acid. google.com The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by methods like fractional crystallization. google.comgoogle.com After separation, the individual enantiomers of the amino alcohol can be recovered by treating the salt with a base to neutralize the chiral acid.
For example, N-tosyl-leucine has been successfully used as a resolving agent for analogs like 1-amino-pentan-2-ol and 1-amino-4-methylpentan-2-ol. google.com
| Process Step | Description |
| 1. Salt Formation | The racemic amino alcohol is reacted with a single enantiomer of a chiral acid (e.g., (R)-N-tosyl-leucine) in a suitable solvent like ethanol. This forms a mixture of two diastereomeric salts. |
| 2. Fractional Crystallization | The solvent is cooled, causing the less soluble diastereomeric salt to crystallize out of the solution preferentially. This solid is collected by filtration. |
| 3. Recovery of Enantiomer 1 | The crystallized diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid, liberating the pure enantiomer of the amino alcohol. |
| 4. Recovery of Enantiomer 2 | The other enantiomer remains in the filtrate from the crystallization step. It can be recovered by evaporating the solvent and treating the remaining salt with a base. |
This process provides an industrially viable route to obtaining enantiomerically pure amino alcohols. google.com
Chiral Pool Approaches
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials for the synthesis of complex chiral molecules. wikipedia.org This strategy leverages the pre-existing chirality of the starting material, often preserving it throughout the synthetic sequence, which can significantly improve efficiency. wikipedia.orgbaranlab.org
For the synthesis of this compound, a plausible precursor from the chiral pool would be the non-proteinogenic amino acid L-norvaline. The synthesis could proceed via the following conceptual steps:
Protection: The amino and carboxylic acid groups of L-norvaline are protected.
Activation and Grignard Reaction: The protected carboxylic acid is converted to a suitable derivative (e.g., a Weinreb amide) that can react with a methyl Grignard reagent (CH₃MgBr) to form a ketone. This step creates the tertiary carbon center.
Reduction: The resulting ketone is reduced to the tertiary alcohol.
Deprotection: Removal of the protecting groups would yield the target chiral amino alcohol.
This approach directly incorporates the stereocenter from the starting amino acid into the final product.
Enantioselective Catalysis in Amino Alcohol Generation
Enantioselective catalysis offers a powerful and atom-economical alternative to classical resolution. acs.org These methods construct the desired chiral center from a prochiral precursor using a small amount of a chiral catalyst.
A highly effective route to chiral 1,2-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone precursor, in this case, 1-amino-2-methylpentan-2-one. ias.ac.in This transformation can be achieved using various catalytic systems. Asymmetric transfer hydrogenation (ATH) is particularly advantageous as it avoids the need for high-pressure hydrogenation equipment. acs.org Ruthenium catalysts, in combination with chiral ligands, have proven highly effective for the ATH of unprotected α-amino ketone salts, yielding the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities (>99% ee). acs.org
Another approach involves the use of chiral borohydride (B1222165) reagents. Reagents prepared from borane (B79455) and chiral amino alcohols, such as (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol, have been shown to reduce various ketones with very high enantioselectivity. rsc.org
Table 3: Examples of Asymmetric Reduction of Prochiral Ketones
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru-TsDPEN | α-Amino Ketone HCl Salts | 1,2-Amino Alcohols | >99% | acs.org |
| Borane/(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Aromatic/Aliphatic Ketones | Chiral Alcohols | ~90% | rsc.org |
| Alkoxyaluminium Dichlorides (from exo-bornan-2-ol) | Prochiral Ketones | Chiral Alcohols | High | ias.ac.in |
This table illustrates various catalytic systems used for the asymmetric reduction of carbonyl compounds to produce chiral alcohols.
The development of chiral ligands is central to the success of asymmetric catalysis. rsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Amino acids and peptides are readily available sources for the preparation of effective chiral ligands. mdpi.com
For the synthesis of amino alcohols, chiral ligands are used in conjunction with metal catalysts (e.g., Ruthenium, Rhodium, Iridium, Copper) to catalyze reactions such as hydrogenation, transfer hydrogenation, and reductive couplings. nih.govrsc.org For example, copper-catalyzed reductive coupling using chiral allenamides has been developed for the enantioselective aminoallylation of ketones to access chiral 1,2-amino alcohol synthons. nih.gov Similarly, Ni(II) complexes featuring chiral Schiff base ligands derived from amino acids are used to synthesize a wide variety of tailor-made α-amino acids, which can be precursors to amino alcohols. nih.gov The choice of metal and the specific structure of the chiral ligand are critical for achieving high levels of stereocontrol. rsc.orgmdpi.com
Biocatalytic Synthesis and Biotransformations for Chiral Amino Alcohols
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov This approach is increasingly recognized as a green and sustainable alternative to traditional chemical methods. acs.org
Several classes of enzymes are suitable for the synthesis of chiral amino alcohols:
Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the reductive amination of α-hydroxy ketones with ammonia (B1221849) to produce chiral vicinal amino alcohols with excellent conversions (up to 99%) and enantiomeric excess (>99% ee). acs.orgfrontiersin.org
Transaminases (TAs): ω-Transaminases are used for the asymmetric amination of α-hydroxy ketones or for the kinetic resolution of racemic amino alcohols. acs.orgnih.gov
Ketoreductases (KREDs) / Carbonyl Reductases: These enzymes catalyze the asymmetric reduction of α-amino ketones or other ketone precursors to furnish chiral alcohols. nih.govresearchgate.net
Lipases and Acylases: These enzymes are often used for the classical kinetic resolution of racemic amino alcohols, although the maximum theoretical yield is limited to 50%. acs.org
These biocatalytic routes offer significant advantages, including high selectivity and the ability to operate under environmentally benign conditions (ambient temperature and pressure in aqueous media). nih.gov
Enzymatic Reduction of Carbonyl Compounds
The enzymatic reduction of prochiral ketones is a direct and effective method for synthesizing chiral alcohols. While specific studies on the enzymatic reduction to form this compound are not detailed in the provided results, the general principle involves the use of enzymes, such as ketoreductases or alcohol dehydrogenases. These enzymes facilitate the stereoselective transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of a suitable precursor, such as 1-amino-2-methylpentan-2-one. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the resulting amino alcohol. The efficiency and enantioselectivity of this process are highly dependent on the choice of enzyme, substrate concentration, pH, and temperature.
Kinetic Resolution through Biocatalysis
Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product.
In the context of this compound, a racemic mixture could be subjected to an enzyme, such as a lipase (B570770) or a transaminase, that preferentially acylates or deaminates one of the enantiomers. For instance, a lipase could selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted and in high enantiomeric excess. mdpi.com The success of kinetic resolution hinges on the enzyme's enantioselectivity (E-value), which is a measure of how much faster it reacts with one enantiomer compared to the other. mdpi.com High E-values are crucial for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com
Transaminases are another class of enzymes employed in kinetic resolutions. They can selectively convert one enantiomer of a racemic amine to a ketone, again allowing for the separation of the remaining, unreacted enantiomer. mdpi.com The use of whole-cell biocatalysts, where the enzyme is retained within the microbial cell, can offer advantages in terms of enzyme stability and cost-effectiveness for industrial applications. mdpi.com
Table 1: Factors Influencing Enzymatic Kinetic Resolution
| Parameter | Description | Significance |
| Enzyme | The specific biocatalyst used (e.g., lipase, transaminase). | Determines the enantioselectivity and reaction rate. |
| Substrate | The racemic mixture to be resolved. | The structure of the substrate influences enzyme binding and reactivity. |
| Acyl Donor/Amine Acceptor | The co-substrate required for the enzymatic reaction. | Can affect the reaction equilibrium and overall conversion. |
| Solvent | The reaction medium. | Can impact enzyme activity, stability, and substrate solubility. |
| Temperature | The reaction temperature. | Affects reaction rate and enzyme stability. Optimal temperature is crucial. mdpi.com |
| pH | The acidity or basicity of the reaction medium. | Influences the ionization state of the enzyme and substrate, affecting activity. |
Enzyme Engineering for Enhanced Enantioselectivity
While naturally occurring enzymes can be effective, their properties are not always optimal for industrial processes. researchgate.net Enzyme engineering, which involves modifying an enzyme's structure to improve its function, is a powerful tool to enhance enantioselectivity. nih.gov This can be achieved through two main approaches:
Directed Evolution: This technique mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved enantioselectivity. nih.gov
Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and reaction mechanism to predict specific amino acid changes that will improve its performance. nih.gov
By applying these techniques, researchers can develop tailor-made enzymes with significantly higher enantioselectivity for the synthesis of specific chiral compounds like the enantiomers of this compound. researchgate.netnih.gov
Synthesis of Functionalized Derivatives of this compound
The amino and hydroxyl groups of this compound are reactive functional handles that can be modified to create a variety of derivatives with tailored properties.
Strategies for Modifying Amino and Hydroxyl Groups
The selective modification of the amino and hydroxyl groups in a molecule like this compound, which is a β-amino alcohol, presents a synthetic challenge due to their similar nucleophilicities. nih.gov However, various strategies have been developed to achieve chemoselectivity.
Modification of the Amino Group:
The primary amine of this compound can be modified through several reactions:
Acylation: Reaction with activated carboxylic acid derivatives, such as acid anhydrides or acyl chlorides, can form amides. The selectivity of acylation can be controlled by pH, with lower pH favoring modification of the more basic amino group. researchgate.net
Reductive Amination: The amino group can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
N-Arylation: Coupling with aryl halides or other suitable reagents can introduce aromatic substituents. researchgate.net
Modification of the Hydroxyl Group:
The hydroxyl group can be targeted through various transformations:
O-Arylation: Ullmann-type couplings or Buchwald-Hartwig amination conditions can be tailored to favor the arylation of the hydroxyl group over the amino group, often by careful selection of solvent, base, and temperature. nih.gov
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. nih.gov
Halogenation: Direct conversion to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide, although milder, more selective methods using photocatalysis are also being developed. nih.gov
Table 2: Selective Modification Strategies for β-Amino Alcohols
| Functional Group | Reaction Type | Reagents and Conditions |
| Amino Group | Acylation | Acid anhydrides, acyl chlorides, controlled pH |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | |
| N-Arylation | Aryl halides, palladium or copper catalysts | |
| Hydroxyl Group | O-Arylation | Ullmann or Buchwald-Hartwig conditions (e.g., CuI, Pd-catalyst) nih.gov |
| Tosylation/Mesylation | TsCl/MsCl, base (e.g., pyridine) | |
| Halogenation | SOCl₂, PBr₃, or photocatalytic methods nih.gov |
Formation of Specialized Adducts (e.g., N-Boranes)
The amino group of this compound can react with borane sources, such as borane dimethyl sulfide (B99878) complex ((CH₃)₂S·BH₃), to form stable N-borane adducts. nih.gov This reaction involves the substitution of the dimethyl sulfide ligand by the amine, forming a dative bond between the nitrogen and boron atoms. nih.gov
The formation of these amine-borane adducts is typically an exothermic and spontaneous process. nih.gov The resulting N-borane adducts are characterized by the presence of a B-N bond, which can be confirmed using spectroscopic techniques like NMR (specifically ¹¹B NMR), FTIR, and Raman spectroscopy. nih.gov These adducts can exhibit interesting properties, including the formation of intermolecular dihydrogen bonds (DHBs) between the N-H protons and the B-H hydrides of neighboring molecules. nih.gov The stability of these adducts can vary depending on the substituents on the amine. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Methylpentan 2 Ol
Reactions of the Primary Amine Moiety
The primary amine group (-NH₂) in 1-amino-2-methylpentan-2-ol is a key site for nucleophilic reactions and various functionalization strategies. Its reactivity is governed by the lone pair of electrons on the nitrogen atom.
Nucleophilic Reactivity and Substitution Pathways
The nitrogen atom in the primary amine group of this compound possesses a lone pair of electrons, making it a potent nucleophile. This allows it to participate in nucleophilic substitution reactions, where it attacks electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A classic example is the reaction with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This process can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, depending on the stoichiometry and reaction conditions.
The basicity of the amine allows it to act as a proton acceptor, which can influence reaction pathways. In aqueous solutions, the amine group can be protonated, diminishing its nucleophilicity. Therefore, such reactions are often carried out in aprotic solvents or in the presence of a non-nucleophilic base to scavenge the acid produced during the reaction.
Table 1: Nucleophilic Substitution Reactions of this compound
| Reactant | Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | N-Methyl-1-amino-2-methylpentan-2-ol, N,N-Dimethyl-1-amino-2-methylpentan-2-ol, etc. | Nucleophilic Substitution (Alkylation) |
| This compound | Benzyl Bromide | N-Benzyl-1-amino-2-methylpentan-2-ol | Nucleophilic Substitution (Benzylation) |
Amine Functionalization Reactions
Beyond simple alkylation, the primary amine is a versatile handle for a wide range of functionalization reactions. These transformations are fundamental in modifying the properties of the molecule or preparing it for further coupling reactions.
Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides readily forms stable amide derivatives. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) yields N-(2-hydroxy-2-methylpentyl)acetamide.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous alkali.
Reaction with Carbonyls: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.
These functionalization reactions are crucial for synthesizing more complex molecules where the nitrogen atom plays a key role in the final structure's biological or material properties.
Reactions of the Tertiary Hydroxyl Moiety
The tertiary hydroxyl group (-OH) on the C2 carbon presents a different set of reactive possibilities, largely influenced by the steric hindrance of the tertiary carbon and the absence of a hydrogen atom on this carbon.
Dehydration Processes to Unsaturated Analogues
The tertiary alcohol functionality can undergo dehydration (elimination of a water molecule) under acidic conditions to form alkenes. rsc.org Due to the stability of the intermediate tertiary carbocation, this reaction typically proceeds via an E1 mechanism. The dehydration of this compound can theoretically yield two primary alkene products, depending on which adjacent proton is removed.
Path A (Zaitsev Product): Removal of a proton from the C3 methylene (B1212753) group results in the more substituted and generally more stable alkene, 2-methylpent-2-en-1-amine.
Path B (Hofmann Product): Removal of a proton from the C1 methyl group leads to the less substituted alkene, 2-methyl-1-penten-2-amine.
Table 2: Potential Dehydration Products of this compound
| Product Name | Structure | Type |
|---|---|---|
| 2-Methylpent-2-en-1-amine | CH₃-CH₂-CH=C(CH₃)-CH₂NH₂ | Zaitsev Product (Internal Alkene) |
| 2-(Aminomethyl)-2-pentene | CH₃-CH₂-C(=CH₂)-CH(CH₃)NH₂ | Hofmann Product (Terminal Alkene) |
Esterification and Other O-Functionalization Reactions
Direct esterification of the tertiary hydroxyl group using a carboxylic acid under typical Fischer esterification conditions (acid catalysis) is generally inefficient due to significant steric hindrance around the tertiary carbon. researchgate.net Furthermore, the acidic conditions required would protonate the amine group.
To achieve O-functionalization, more reactive acylating agents are necessary. Reaction with highly reactive acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can lead to the formation of the corresponding ester. researchgate.net To prevent competitive N-acylation at the more nucleophilic amine group, it is often necessary to first protect the amine. A common strategy involves protecting the amine as a carbamate (B1207046) (e.g., Boc-protected), followed by O-acylation, and subsequent deprotection of the amine if the free amine is desired in the final product. google.com
Oxidation Pathways of the Hydroxyl Group
Tertiary alcohols are characteristically resistant to oxidation under standard or mild conditions (e.g., using PCC, PDC, or Swern oxidation). stackexchange.com This is because they lack a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group), which is necessary for the formation of a ketone. preuniversitycourses.com
However, under harsh, forcing conditions with strong oxidizing agents (e.g., hot, acidic potassium permanganate (B83412) or chromic acid), oxidation can be induced. stackexchange.com This process does not yield a simple ketone but instead proceeds via cleavage of the carbon-carbon bonds adjacent to the tertiary carbon. For this compound, this oxidative cleavage would lead to the fragmentation of the molecule, likely producing smaller carbonyl compounds and carboxylic acids, such as acetone (B3395972) and β-aminopropionic acid.
Concerted Reactions Involving Both Amine and Hydroxyl Functionalities
Concerted reactions, where bond breaking and bond formation occur in a single step without the formation of a stable intermediate, are a key aspect of the chemistry of amino alcohols. wikipedia.org The proximity of the amine and hydroxyl groups in this compound allows for intramolecular interactions that can facilitate such mechanisms.
One of the primary ways the amine and hydroxyl groups can act in concert is through intramolecular hydrogen bonding. nih.govnih.gov In the case of this compound, the nitrogen atom of the amine group can form a hydrogen bond with the hydrogen atom of the hydroxyl group, or vice-versa. This intramolecular association can pre-organize the molecule into a cyclic conformation, which can significantly influence its reactivity. For instance, in reactions such as esterification, this pre-organization can lead to an enhanced reaction rate compared to molecules where the functional groups are further apart. researchgate.net A proposed seven-membered transition state, facilitated by hydrogen bonding, can activate the carboxylic acid for esterification. researchgate.net
The concerted nature of these reactions often leads to high stereoselectivity. diva-portal.orgdiva-portal.org The rigid, cyclic-like transition state that is formed due to the intramolecular interaction of the amine and hydroxyl groups can dictate the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over another.
Advanced Mechanistic Studies of this compound Transformations
Advanced mechanistic studies on amino alcohols, while not always specific to this compound, provide a framework for understanding its potential transformations. These studies often employ a combination of experimental techniques and computational modeling to map out reaction pathways, identify intermediates, and understand the factors that control reaction rates and selectivity.
The elucidation of reaction pathways for amino alcohol transformations often reveals the participation of key intermediates. For example, in oxidation reactions of amino alcohols with vanadium(V) ions, the proposed mechanism involves the formation of an amino alcohol-vanadium(V) complex. rsc.org The rate-determining step is the homolytic decomposition of this complex, which involves the abstraction of a hydrogen atom from the carbon alpha to the hydroxyl group. rsc.org
In other transformations, such as the direct chlorination of amino alcohols with thionyl chloride, the reaction proceeds through the formation of a chloroamine intermediate. orgsyn.org The slow addition of the amino alcohol to the thionyl chloride solution is crucial to prevent the formation of undesired byproducts by keeping the concentration of the protonated amino alcohol low. orgsyn.org
The following table summarizes potential intermediates in the transformation of this compound based on studies of analogous compounds.
| Reaction Type | Potential Intermediates |
| Oxidation | Complex with oxidizing agent (e.g., Vanadium(V)) |
| Halogenation | Chloroamine or other haloamine intermediates |
| Cyclization | Cyclic transition states, protonated species |
Kinetic studies provide valuable insights into the factors that influence the speed of a reaction. For the oxidation of amino alcohols by vanadium(V), the reaction is first order with respect to both the vanadium(V) ion and the amino alcohol. rsc.org The rate of the reaction is also dependent on the acidity of the reaction medium. rsc.org
In the esterification of hexanoic acid with various N,N-dialkylamino alcohols, pseudo-first-order rate constants were determined. researchgate.net The study revealed a direct correlation between the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding and the reaction rate. researchgate.net Amino alcohols that could form a stable seven-membered transition state through hydrogen bonding exhibited significantly faster reaction rates. researchgate.net
The table below presents hypothetical kinetic data for reactions of this compound, extrapolated from studies on similar amino alcohols.
| Reaction | Reactant | Rate Law | Rate Constant (k) |
| Oxidation | Vanadium(V) | rate = k[Amino Alcohol][V(V)] | Dependent on substrate structure and acidity |
| Esterification | Hexanoic Acid | rate = k'[Amino Alcohol] | Correlated with hydrogen bonding capacity |
The stereochemistry of this compound, which possesses a chiral center at the carbon bearing the methyl and hydroxyl groups, is expected to have a profound impact on its reaction mechanisms. In stereoselective synthesis, the inherent chirality of the substrate can control the formation of new stereogenic centers. diva-portal.org
For instance, in the addition of dialkylzinc reagents to aldehydes promoted by β-amino alcohols, the stereoselectivity of the reaction is highly dependent on the structure of the amino alcohol ligand. acs.org The chiral environment created by the amino alcohol directs the approach of the nucleophile to the aldehyde, leading to the preferential formation of one enantiomer of the product. While not a reaction of this compound itself, this demonstrates the principle of how its stereochemistry could influence reactions where it acts as a chiral auxiliary or catalyst.
In hydrogen-borrowing alkylation reactions of chiral 1,2-amino alcohols, the stereochemical integrity of the starting material can be retained, leading to enantioenriched products. nih.gov The use of a bulky protecting group on the nitrogen atom can prevent racemization at the amine stereocenter during the reaction. nih.gov
The transformations of this compound can potentially proceed through either radical or non-radical chain mechanisms, depending on the reaction conditions and the reagents involved.
Radical Chain Mechanisms:
Radical reactions involving amino alcohols have been a subject of increasing interest. nih.govnih.gov These reactions typically involve three main stages: initiation, propagation, and termination. nih.gov For example, a radical-mediated β-C-H amination of alcohols can be achieved using a radical relay chaperone strategy. organic-chemistry.org This involves the transient conversion of the alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). nih.gov
In the context of this compound, a radical could be generated at the carbon alpha to the nitrogen or oxygen atom. The subsequent reaction pathway would then be dictated by the stability of the radical intermediate and the nature of the other reactants present.
Non-Radical Chain Mechanisms:
Non-radical chain mechanisms often involve polar intermediates and are common in reactions such as nucleophilic substitution. The SRN1 (substitution radical-nucleophilic unimolecular) mechanism is a type of substitution reaction that proceeds through a free radical intermediate. wikipedia.org This mechanism involves the acceptance of an electron by the substrate to form a radical anion, which then collapses to an aryl radical and a halide anion. wikipedia.org While this is typically described for aryl halides, analogous pathways could be envisioned for appropriately substituted alkyl systems under specific conditions.
The choice between a radical and a non-radical pathway is often influenced by factors such as the presence of radical initiators (e.g., light, heat, or a radical initiator molecule), the nature of the solvent, and the electronic properties of the reactants.
Applications of 1 Amino 2 Methylpentan 2 Ol in Advanced Chemical Research
As Chiral Building Blocks in Complex Molecule Synthesis
Chiral 1,2-amino alcohols are valued as versatile building blocks, or "chirons," for the synthesis of complex, enantiomerically pure molecules. Their bifunctional nature—containing both an amine and a hydroxyl group on adjacent stereogenic carbons—allows for a wide range of chemical transformations.
Precursors for Advanced Organic Frameworks
The use of 1-amino-2-methylpentan-2-ol as a direct precursor or building block in the synthesis of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs), is not described in current chemical literature. In principle, chiral amino alcohols can be incorporated into framework structures as ligands or modulators to introduce chirality and potentially create materials for enantioselective separations or catalysis. However, specific examples employing this compound for this purpose have not been reported.
Intermediates for Synthetically Challenging Targets
The temporary incorporation of a chiral auxiliary is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. While the broader class of 1,2-amino alcohols is frequently used to derive classic chiral auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine amides), there is no specific literature detailing the use of this compound as an intermediate in the total synthesis of a complex natural product or pharmaceutical agent. Its structural features suggest it could serve as a fragment for building more complex acyclic or heterocyclic systems, but such applications remain to be explored and documented.
Role as Ligands and Chiral Auxiliaries in Asymmetric Catalysis
The most prominent application for chiral 1,2-amino alcohols is in the field of asymmetric catalysis, where they are used to generate chiral ligands or auxiliaries that can induce stereoselectivity in metal-catalyzed or organocatalyzed reactions.
Promotion of Enantioselective and Diastereoselective Reactions
Ligands derived from chiral 1,2-amino alcohols are instrumental in a vast number of stereoselective transformations, including hydrogenations, alkylations, and cycloadditions. The catalyst's chiral environment, created by the ligand, forces the reaction to proceed through a lower energy transition state for one enantiomer or diastereomer over the other.
As no specific ligands derived from this compound have been reported, there is consequently no data on their performance in promoting enantioselective or diastereoselective reactions. The table below illustrates the type of data that would be generated from such research, using a hypothetical ligand in a representative catalytic reaction.
Table 1: Hypothetical Performance Data for a Ligand Derived from this compound This table is for illustrative purposes only, as no experimental data has been published.
| Catalytic Reaction | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Asymmetric Aldol (B89426) Addition | Benzaldehyde | Cu(OTf)₂ + Hypothetical Ligand | N/A | N/A |
| Diels-Alder Cycloaddition | Cyclopentadiene | Mg(ClO₄)₂ + Hypothetical Ligand | N/A | N/A |
| Ketone Reduction | Acetophenone | RuCl₂(PPh₃)₃ + Hypothetical Ligand | N/A | N/A |
Investigation in Novel Material Science and Supramolecular Chemistry
The self-assembly of chiral molecules into larger, ordered structures is a key area of material science and supramolecular chemistry. Chiral amino alcohols, particularly amphiphilic derivatives, can form structures like gels or liquid crystals through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net These materials can serve as chiral environments for controlling reactions or as templates for creating new materials. nih.govresearchgate.net
Currently, there are no published studies investigating the specific supramolecular or material properties of this compound. Its potential to act as a low-molecular-weight organogelator or to form chiral aggregates has not been investigated.
Exploration in Carbon Dioxide Capture Technologies (as a class of amines)
The pursuit of efficient carbon dioxide (CO2) capture technologies is a critical component of global strategies to mitigate climate change. mdpi.com Chemical absorption using amine-based solvents is a mature and widely applied method for capturing CO2 from industrial flue gases. mdpi.comaiche.org Within this field, alkanolamines, which are organic compounds containing both amino (-NH2) and hydroxyl (-OH) groups, have been extensively studied for their ability to reversibly react with CO2. mdpi.com The compound this compound belongs to a specific class of alkanolamines known as sterically hindered amines, which have garnered significant research interest due to their unique and advantageous properties for CO2 capture. exlibrisgroup.comacs.org
Sterically hindered amines are primary amines where the amino group is connected to a tertiary carbon atom, or secondary amines where the amino group is attached to a secondary or tertiary carbon. acs.org This structural arrangement, characterized by bulky alkyl groups near the amine functionality, directly influences the reaction mechanism with CO2. Unlike traditional primary amines such as Monoethanolamine (MEA), which primarily form stable carbamates and have a theoretical maximum loading capacity of 0.5 moles of CO2 per mole of amine, sterically hindered amines favor the formation of bicarbonate. aiche.org The bulky structure destabilizes the carbamate (B1207046) intermediate, promoting its hydrolysis to bicarbonate and allowing for a theoretical loading capacity closer to 1.0 mole of CO2 per mole of amine. aiche.orgacs.org
A well-documented analogue, 2-amino-2-methyl-1-propanol (B13486) (AMP), serves as a benchmark for this class of compounds. exlibrisgroup.comacs.org Research demonstrates that AMP exhibits a high CO2 loading capacity and requires less energy for solvent regeneration compared to MEA. aiche.orgexlibrisgroup.com This reduced energy penalty is a major advantage, as solvent regeneration is a significant operational cost in amine-based capture processes. acs.org The reaction kinetics of sterically hindered amines are crucial; while the steric hindrance can slow the reaction rate, these amines are often used in blended solvent formulations to optimize both absorption rate and capacity. researchgate.netusn.no For instance, AMP has been blended with activators like piperazine (B1678402) (PZ) to enhance reaction speeds. usn.no
Given that this compound features a primary amino group attached to a tertiary carbon atom, it is classified as a sterically hindered amine. Based on the established behavior of this class, it is projected to exhibit similar beneficial characteristics for CO2 capture, such as a high theoretical loading capacity and potentially lower regeneration energy requirements.
Table 1: Comparative Performance of Amine Solvents for CO2 Capture
| Amine Compound | Class | Theoretical CO2 Loading Capacity (mol CO2/mol amine) | Key Characteristic |
|---|---|---|---|
| Monoethanolamine (MEA) | Primary Amine | 0.5 | Forms stable carbamates; high reaction rate but high regeneration energy. aiche.org |
| 2-Amino-2-methyl-1-propanol (AMP) | Sterically Hindered Primary Amine | ~1.0 | Favors bicarbonate formation, leading to high capacity and lower regeneration energy. aiche.orgacs.org |
| Methyldiethanolamine (MDEA) | Tertiary Amine | ~1.0 | Forms bicarbonate; lower reaction rate than primary amines. aiche.org |
| This compound | Sterically Hindered Primary Amine | ~1.0 (Projected) | Projected to favor bicarbonate formation due to its molecular structure. |
Contributions to Understanding Enzyme-Substrate Interactions
Enzymes are biological catalysts that accelerate chemical reactions with high specificity, a property dictated by the precise interaction between the enzyme's active site and its substrate. teachmephysiology.com Amino alcohols, including this compound, are valuable compounds for studying these interactions because their structures contain distinct functional groups—an amino group and a hydroxyl group—that can engage in specific binding events within an enzyme's active site. nih.gov The study of how enzymes interact with substrates like amino alcohols is fundamental to fields such as biocatalysis and drug design. nih.govnih.gov
The active site of an enzyme is a three-dimensional pocket or crevice whose shape and chemical environment are complementary to its specific substrate. teachmephysiology.comncert.nic.in The binding process can be conceptualized through models like the "lock and key" hypothesis, where the substrate fits perfectly into a rigid active site, or the more widely accepted "induced fit" model, where the binding of the substrate causes a conformational change in the enzyme, optimizing the fit for catalysis. teachmephysiology.com
For a substrate like this compound, several structural features would influence its interaction with an enzyme:
Functional Groups: The primary amino group (-NH2) and the tertiary hydroxyl group (-OH) are key points for interaction. These groups can form hydrogen bonds, ionic bonds, or other non-covalent interactions with the amino acid residues lining the enzyme's active site. winthrop.edu
Chirality: If synthesized in a chiral form, the specific stereochemistry of this compound would be critical. Enzymes are inherently chiral and often exhibit high stereoselectivity, meaning they will bind preferentially to one enantiomer of a chiral substrate. nih.gov
Enzymes such as transaminases, which catalyze the transfer of an amino group, and alcohol dehydrogenases, which catalyze the oxidation of alcohols, are often studied with amino alcohol substrates. nih.govwinthrop.edu Understanding how the specific placement of the amino and hydroxyl groups, along with the steric bulk of the rest of the molecule, affects binding and reaction rates provides crucial insights into the enzyme's mechanism. For example, the relative positions of the functional groups on the this compound backbone would determine its precise fit and reactivity when presented to an enzyme cascade designed for the synthesis of chiral molecules. nih.gov
Table 2: Enzymes Acting on Amino Alcohol-Related Substrates
| Enzyme Class | Typical Reaction Catalyzed | Relevance to Amino Alcohols |
|---|---|---|
| Transaminase | Transfer of an amino group from a donor to an acceptor molecule. | Can be used in the synthesis or modification of chiral amino alcohols. nih.gov |
| Alcohol Dehydrogenase (ADH) | Reversible oxidation of alcohols to aldehydes or ketones. | The hydroxyl group of an amino alcohol can serve as a substrate. winthrop.edu |
| Decarboxylase | Removal of a carboxyl group. | Used in biocatalytic cascades to produce amino alcohols from amino acid precursors. nih.govnih.gov |
| Lipase (B570770) | Hydrolysis of fats (esters); used in resolution. | Can perform kinetic resolution of racemic amino alcohols by selectively acylating one enantiomer. mdpi.com |
Advanced Analytical Methodologies for Research on 1 Amino 2 Methylpentan 2 Ol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is an indispensable tool in chemical analysis, offering non-destructive methods to probe the molecular structure of 1-Amino-2-methylpentan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, which has the molecular formula C₆H₁₅NO, NMR provides detailed information about the connectivity of its 15 hydrogen atoms and 6 carbon atoms. nih.gov
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the ethyl group (-CH₂CH₃), the methyl group (-CH₃), the methylene (B1212753) group adjacent to the amine (-CH₂N), the amine protons (-NH₂), and the hydroxyl proton (-OH). The integration of these signals reveals the ratio of protons in each unique environment, while the splitting patterns (multiplicity), governed by the n+1 rule, indicate the number of adjacent, non-equivalent protons. docbrown.info Similarly, the ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in its unique chemical environment.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -CH₂- (on ethyl) | ~1.4-1.6 | Quartet (q) | C1 (-CH₂N) | ~50-55 |
| -CH₃ (on ethyl) | ~0.9 | Triplet (t) | C2 (-C(OH)-) | ~70-75 |
| -CH₃ (on C2) | ~1.1 | Singlet (s) | C3 (-CH₂) | ~30-35 |
| -CH₂-N | ~2.7 | Singlet (s) or AB quartet | C4 (-CH₃ on C2) | ~25-30 |
| -NH₂ | Broad singlet | Singlet (s, broad) | C5 (-CH₂) | ~17-22 |
| -OH | Broad singlet | Singlet (s, broad) | C6 (-CH₃) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.
The carbon atom at the second position (C2) in this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. libretexts.org
To resolve and quantify the enantiomers, chiral auxiliary agents are employed. Chiral shift reagents, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. libretexts.orglibretexts.org The amino and hydroxyl groups of this compound act as Lewis basic sites that can coordinate with the lanthanide metal center. libretexts.org This interaction forms transient diastereomeric complexes between each enantiomer and the chiral reagent.
Because diastereomers have different physical properties, the protons of the R and S enantiomers will experience different degrees of shielding or deshielding from the paramagnetic lanthanide. libretexts.org This results in the separation of previously overlapping NMR signals into two distinct sets, one for each enantiomer. The ratio of the integrated areas of these separated peaks allows for the determination of the enantiomeric excess (ee) of the sample. libretexts.org Chiral solvating agents work similarly by creating a chiral solvent environment that induces small chemical shift differences between the enantiomers. libretexts.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry can confirm its molecular formula (C₆H₁₅NO) by providing a highly accurate mass measurement of its molecular ion [M]⁺. nih.gov The nominal molecular weight is 117.19 g/mol . nih.gov
Electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that helps to confirm the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking. Cleavage between C1 and C2 would yield a stable iminium ion [CH₂=NH₂]⁺ at m/z = 30. Cleavage between C2 and C3 could lead to fragments resulting from the loss of an ethyl group.
Loss of small molecules: The molecular ion can lose stable neutral molecules such as water (H₂O) from the hydroxyl group, leading to a peak at m/z = 99 ([M-18]⁺), or ammonia (B1221849) (NH₃) from the amine group, resulting in a peak at m/z = 100 ([M-17]⁺).
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 102 | [M - CH₃]⁺ | Loss of a methyl group |
| 88 | [M - C₂H₅]⁺ | Loss of an ethyl group (alpha-cleavage) |
| 71 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 58 | [C₃H₈N]⁺ | Cleavage product |
| 30 | [CH₄N]⁺ | Alpha-cleavage yielding [CH₂=NH₂]⁺ |
Note: The base peak is often one of the most stable fragment ions, such as the m/z 30 or 88 fragments. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. pressbooks.pub
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info
N-H Stretch: A medium intensity absorption in the 3300-3500 cm⁻¹ region corresponds to the primary amine (-NH₂) group. This band often appears as a doublet for primary amines. pressbooks.pub
C-H Stretch: Strong, sharp absorptions between 2850-2960 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkane parts of the molecule. docbrown.info
N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ arises from the scissoring (bending) vibration of the primary amine.
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range indicates the presence of the C-O single bond of the tertiary alcohol. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's entire structure. docbrown.info
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | Medium (doublet) |
| 2850-2960 | C-H Stretch | Alkane (-CH₃, -CH₂-) | Strong |
| 1590-1650 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1050-1150 | C-O Stretch | Tertiary Alcohol | Medium-Strong |
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for assessing its chemical purity and for separating its stereoisomers.
Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination
Chiral Gas Chromatography (GC) is the premier technique for separating and quantifying the enantiomers of a volatile compound like this compound. The separation is achieved using a capillary column containing a chiral stationary phase (CSP). gcms.cz These stationary phases are often based on derivatized cyclodextrins, which are chiral, bucket-shaped molecules. mdpi.com
The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. Since these diastereomeric complexes have different stabilities and interaction energies, one enantiomer will be retained on the column longer than the other. gcms.cz This results in two separate peaks in the chromatogram, each corresponding to one enantiomer.
For the analysis of this compound, the sample would be injected into the GC, where it is vaporized and carried by an inert gas through the chiral column. The detector, often a flame ionization detector (FID) or a mass spectrometer (in GC-MS), records the retention time and abundance of each enantiomer. mdpi.commdpi.com The enantiomeric ratio (and thus the enantiomeric excess) is calculated by comparing the integrated areas of the two peaks. libretexts.org This method is highly sensitive and provides accurate quantitative data on the stereoisomeric composition of the sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.orgchromatographytoday.com The choice of CSP is critical for achieving effective enantiomeric resolution. yakhak.org
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. chromatographytoday.comscas.co.jp For amino alcohols like this compound, several types of CSPs have proven effective.
Key Research Findings:
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for resolving chiral amines and amino alcohols. yakhak.orgresearchgate.net These phases often provide excellent enantioselectivity due to a combination of interaction types. yakhak.org
Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin are highly effective for separating underivatized amino acids and amino alcohols. chromatographytoday.comsigmaaldrich.com Their versatility stems from multiple interaction mechanisms, including ionic, hydrogen bonding, and hydrophobic interactions. chromatographytoday.com
Pirkle-type and Ligand Exchange CSPs: Pirkle-type columns function through π-π interactions, hydrogen bonding, and dipole moments. scas.co.jp Ligand exchange chromatography, often using a transition metal like copper, is another viable strategy for resolving amino alcohols. chromatographytoday.comsigmaaldrich.com
Influence of Derivatization: While direct separation is often preferred, derivatizing the amino group with an achiral reagent can enhance detection and improve separation efficiency on certain CSPs. chromatographytoday.comresearchgate.net However, this adds a step to the analytical process. chromatographytoday.com
The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is crucial for optimizing the separation. yakhak.org The specific conditions, including the type of CSP, mobile phase composition, flow rate, and temperature, must be empirically determined to achieve baseline resolution of the enantiomers of this compound.
Table 1: Common Chiral Stationary Phases (CSPs) for Amino Alcohol Separation
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Applicable to Amino Alcohols? |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose Phenylcarbamates yakhak.org | Hydrogen bonding, steric hindrance, dipole interactions | Yes |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin chromatographytoday.comsigmaaldrich.com | Hydrogen bonding, ionic interactions, inclusion complexes | Yes |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine scas.co.jp | π-π interactions, hydrogen bonding, dipole-dipole | Yes |
| Ligand Exchange | L-phenylalanine + Copper(II) chromatographytoday.com | Coordinate bond formation (chelation) | Yes |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellulase nih.gov | Hydrophobic and polar interactions | Yes |
Polarimetry for Optical Rotation Measurement and Enantiomeric Excess Calculation
Polarimetry is a fundamental technique used to measure the extent to which an optically active compound rotates the plane of polarized light. anton-paar.comwikipedia.org This property, known as optical rotation, is a characteristic feature of chiral molecules like the enantiomers of this compound. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. libretexts.org The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (–). anton-paar.com
A polarimeter measures this angle of rotation (α). wikipedia.org The measured value is used to calculate the specific rotation [α], a standardized physical constant for a given chiral compound, using the following formula:
[α] = α / (l × c)
Where:
α is the observed optical rotation.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in g/mL.
Once the specific rotation of a pure enantiomer is known, polarimetry can be used to determine the enantiomeric purity of a sample. This is often expressed as enantiomeric excess (e.e.), which quantifies the excess of one enantiomer over the other in a mixture. masterorganicchemistry.com
Enantiomeric Excess (e.e.) % = ([α]mixture / [α]pure enantiomer) × 100
Detailed Research Applications:
Monitoring Chiral Resolution: Polarimetry is crucial for assessing the success of enantiomeric resolution processes. For instance, a patented method for splitting 1-amino-alkan-2-ol compounds involves forming diastereomeric salts with an enantiomerically pure resolving agent, such as N-tosyl-leucine. google.comgoogle.com After separating the diastereomers by crystallization, polarimetry would be used to confirm the optical purity of the liberated amino alcohol enantiomer. google.com
Purity Assessment: Researchers can use polarimetry to verify the enantiomeric purity of commercially obtained or synthesized chiral starting materials before their use in subsequent reactions. nih.gov
Table 2: Key Concepts in Polarimetry
| Term | Definition | Relevance to this compound |
|---|---|---|
| Optical Activity | The ability of a chiral molecule to rotate the plane of plane-polarized light. anton-paar.com | The enantiomers of this compound are optically active. |
| Specific Rotation ([α]) | The standardized measure of optical rotation for a compound under specific conditions (temperature, wavelength). libretexts.org | A fundamental physical property of each pure enantiomer (R and S forms). |
| Dextrorotatory (+) | Rotation of the plane of polarized light in a clockwise direction. libretexts.org | One enantiomer will be dextrorotatory. |
| Levorotatory (-) | Rotation of the plane of polarized light in a counter-clockwise direction. libretexts.org | The other enantiomer will be levorotatory. |
| Racemic Mixture | An equimolar (50:50) mixture of two enantiomers, resulting in no net optical rotation. anton-paar.com | A racemic sample of this compound is optically inactive. |
| Enantiomeric Excess (e.e.) | A measure of the purity of a chiral sample, representing the percentage excess of one enantiomer over the other. masterorganicchemistry.com | Calculated from the specific rotation of a sample to determine its enantiomeric composition. |
Advanced In-Situ Monitoring Techniques for Reaction Progress
Modern organic chemistry research increasingly relies on in-situ (in the reaction mixture) monitoring techniques to gain a deep understanding of reaction kinetics, mechanisms, and pathways in real-time. mt.comyoutube.com These Process Analytical Technology (PAT) tools are invaluable for studying the synthesis of this compound, allowing for precise control and optimization of reaction conditions.
Applicable In-Situ Techniques:
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique monitors the change in concentration of functional groups over time. For the synthesis of this compound, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. spectroscopyonline.com One could track the disappearance of a key vibrational band from a starting material (e.g., a carbonyl stretch from a ketone or an azide (B81097) stretch from an azido (B1232118) precursor) and the simultaneous appearance of bands corresponding to the product, such as O-H and N-H stretches. youtube.com
In-Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for monitoring changes in the carbon backbone of a molecule. mt.comyoutube.com It is also less sensitive to water, making it highly suitable for aqueous reaction media. In-situ Raman can provide a molecular fingerprint of the reaction, tracking reactants, intermediates, and products simultaneously. acs.orgacs.org This allows for the development of detailed kinetic profiles and mechanistic insights into the formation of this compound. mt.com
The data obtained from these in-situ techniques provide a continuous stream of information, generating concentration-versus-time profiles for all key species. This rich dataset enables the rapid determination of reaction endpoints, identification of transient intermediates, and a deeper understanding of the influence of process parameters like temperature and catalyst loading on the reaction outcome. mt.com
Table 3: Potential In-Situ Monitoring Techniques for Synthesis of this compound
| Technique | Type of Information Provided | Example Application in Synthesis | Advantages |
|---|---|---|---|
| In-Situ FTIR (ATR) | Real-time concentration changes of functional groups (e.g., C=O, N₃, O-H, N-H). youtube.com | Monitoring the reduction of a corresponding ketone or the hydrogenation of an azide. | Broad applicability, rich information on polar functional groups. spectroscopyonline.com |
| In-Situ Raman Spectroscopy | Real-time structural information (molecular "fingerprint"), including carbon backbone and symmetry. mt.comacs.org | Tracking the formation of the C-N bond or changes in the alkyl skeleton during synthesis. | Excellent for aqueous solutions, sensitive to symmetric bonds, can analyze solids in slurries. mt.comyoutube.com |
Theoretical and Computational Chemistry Studies of 1 Amino 2 Methylpentan 2 Ol
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.
1-Amino-2-methylpentan-2-ol is a flexible molecule with several rotatable bonds, leading to a variety of possible conformations. The relative stability of these conformers is determined by a balance of intramolecular forces, such as steric hindrance and hydrogen bonding. In amino alcohols, intramolecular hydrogen bonds between the hydroxyl and amino groups can significantly stabilize certain conformations. nih.gov
Computational studies on the stability of amino acid isomers have shown that naturally occurring structures are often among the most thermodynamically stable. nih.gov A similar principle would apply to the conformers of this compound, where the lowest energy conformations would be the most populated.
Table 2: Illustrative Relative Energies of Conformers for a Sterically Hindered Amino Alcohol
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| 1 (Global Minimum) | O-C-C-N: gauche | 0.00 | Intramolecular H-bond (OH...N) |
| 2 | O-C-C-N: anti | 1.5 | Sterically relaxed |
| 3 | O-C-C-N: gauche | 2.8 | Steric clash |
Note: This table is a hypothetical representation of a conformational analysis for a molecule like this compound, illustrating how different conformers might vary in energy due to intramolecular interactions.
In the liquid phase, molecules of this compound can interact with each other through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. news-medical.net The amino and hydroxyl groups are capable of both donating and accepting hydrogen bonds, leading to the formation of complex intermolecular networks. mdpi.com
MD simulations can be used to model these interactions and predict the aggregation behavior of the molecules in solution. Studies on alcohol-water mixtures have shown that the balance of water-water, alcohol-alcohol, and water-alcohol interactions determines the aggregation behavior. gist.ac.kr For a molecule like this compound, the hydrophobic alkyl chain and the hydrophilic functional groups would lead to complex self-assembly in aqueous environments. The aggregation of peptides, which contain amino and carboxyl groups, is known to be influenced by co-solvents that can disrupt or promote inter-peptide hydrogen bonding. acs.org
Mechanistic Modeling of Reactions and Catalytic Cycles
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions and catalytic cycles involving amino alcohols. For example, theoretical studies have been conducted on the reaction mechanisms of AMP with CO2, which is relevant to carbon capture technologies. researchgate.net These studies have investigated the formation of carbamate (B1207046) and bicarbonate species, providing insights into the kinetics and thermodynamics of the process.
Furthermore, computational models can be used to understand the role of amino alcohols in catalysis. While specific studies on this compound are lacking, related research on amino alcohol oxidation with gold catalysts has shown the influence of the amino group on the catalytic activity. mdpi.com Mechanistic modeling can help to identify transition states, calculate activation energies, and predict reaction pathways in such catalytic systems. researchgate.netrsc.org
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For this compound, the identification of transition state structures is essential for understanding its synthesis, degradation, and reactivity in various chemical environments.
Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry of transition states. These calculations involve optimizing the molecular structure to find a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The vibrational frequencies of the optimized structure are then calculated to confirm the presence of a single imaginary frequency, a hallmark of a true transition state.
Hypothetical Data Table: Transition State Properties for the Dehydration of this compound
| Property | Value |
| Method | DFT (B3LYP/6-31G*) |
| Imaginary Frequency (cm⁻¹) | -152.3 |
| Activation Energy (kcal/mol) | 25.8 |
| Key Bond Distances (Å) | C-O: 1.98, O-H: 1.35 |
Note: The data presented in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from transition state calculations.
Reaction Pathway Energy Profiles
By mapping the energetic landscape of a chemical reaction, computational chemists can construct detailed reaction pathway energy profiles. These profiles illustrate the energy changes that occur as reactants are converted into products, passing through transition states and any intermediates. For this compound, such profiles can elucidate the feasibility of different reaction mechanisms, such as its formation or its participation in catalytic cycles.
The calculation of a reaction pathway involves determining the energies of all stationary points (reactants, products, intermediates, and transition states) along the reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions.
Hypothetical Data Table: Energy Profile for a Postulated Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +20.1 |
| Products | -12.4 |
Note: This data is hypothetical and serves to illustrate a sample reaction energy profile.
Prediction and Understanding of Chiral Recognition Phenomena
As a chiral molecule, this compound can exist as two non-superimposable mirror images, or enantiomers. The ability to distinguish between these enantiomers, known as chiral recognition, is of paramount importance in fields such as pharmacology and materials science. Computational modeling provides a molecular-level understanding of the interactions that govern chiral recognition.
Molecular docking and molecular dynamics simulations are powerful tools for studying the interactions between a chiral molecule and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. These simulations can predict the preferred binding orientation of each enantiomer and quantify the binding affinities, providing insights into the basis of enantioselectivity.
Hypothetical Data Table: Calculated Binding Energies of this compound Enantiomers with a Chiral Selector
| Enantiomer | Binding Energy (kcal/mol) |
| (R)-1-Amino-2-methylpentan-2-ol | -8.5 |
| (S)-1-Amino-2-methylpentan-2-ol | -7.2 |
Note: The binding energies are hypothetical and illustrate the computational prediction of enantiomeric differentiation.
Computational Design of Novel Derivatives and Catalytic Systems
Computational chemistry is not only a tool for understanding existing molecules but also a platform for the rational design of new ones with desired properties. By modifying the structure of this compound in silico, researchers can explore a vast chemical space to identify derivatives with enhanced catalytic activity, improved selectivity, or novel functionalities.
Quantum mechanics and machine learning methods can be used to predict the properties of virtual compounds, guiding synthetic efforts toward the most promising candidates. For example, computational screening can identify derivatives of this compound that are predicted to be more effective catalysts for a specific organic transformation. This approach accelerates the discovery process and reduces the need for extensive experimental work.
Hypothetical Data Table: Predicted Catalytic Efficiency of Designed Derivatives
| Derivative | Modification | Predicted Turnover Frequency (s⁻¹) |
| D1 | -CF₃ at C4 | 125 |
| D2 | -OCH₃ at C5 | 88 |
| D3 | Phenyl group on N | 152 |
Note: The data in this table is hypothetical and represents the outcome of a computational design study.
Future Research Directions and Emerging Trends for 1 Amino 2 Methylpentan 2 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of synthetic methods that are both environmentally friendly and efficient. For 1-Amino-2-methylpentan-2-ol, future research will likely prioritize the shift from traditional multi-step syntheses, which often rely on stoichiometric reagents and generate significant waste, to more sustainable alternatives.
Key areas of development include:
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly sustainable route to chiral amino alcohols. frontiersin.orgnih.govacs.org These enzymes can facilitate the asymmetric reductive amination of corresponding α-hydroxy ketones under mild conditions, using ammonia (B1221849) as the sole nitrogen source. frontiersin.orgnih.gov This approach significantly improves atom economy and reduces reliance on hazardous chemical reagents. Multi-enzyme cascades, potentially starting from renewable feedstocks like amino acids, represent a frontier in creating highly efficient and sustainable synthetic pathways. acs.org
Catalytic Hydrogenation: As a green and efficient method, catalytic hydrogenation is a promising route for producing chiral amino alcohols. Future work could focus on developing novel, highly selective catalysts, including those based on more abundant and less toxic base metals, to replace precious metal catalysts. rsc.org
"Borrowing Hydrogen" Methodologies: This elegant strategy, also known as hydrogen autotransfer, allows for the formation of C-N bonds from alcohols and amines with the only byproduct being water, thus maximizing atom economy. acs.org Applying this process to suitable precursors could provide a direct and waste-free synthesis of this compound and its derivatives.
Electrochemical Synthesis: Electrochemical methods are gaining traction for their high atom- and step-economy, often operating under mild conditions without the need for chemical oxidants or reductants. organic-chemistry.org Future research could explore the reductive cross-coupling of imine and ketone precursors to directly synthesize the this compound backbone.
Table 1: Comparison of Synthetic Methodologies for Amino Alcohols
| Methodology | Advantages | Potential Challenges for this compound |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild conditions, renewable. frontiersin.orgnih.gov | Substrate specificity of enzymes, process optimization. |
| Catalytic Hydrogenation | High atom economy, clean process. | Harsh conditions (high pressure/temperature), catalyst cost. |
| Borrowing Hydrogen | Excellent atom economy (water is the only byproduct). acs.org | Catalyst development, substrate scope. |
| Electrochemistry | High atom economy, mild conditions, avoids chemical reagents. organic-chemistry.org | Electrode material selection, reaction scalability. |
Expansion of Catalytic Applications in Highly Selective Transformations
Chiral amino alcohols are renowned for their role as ligands and organocatalysts in asymmetric synthesis. rsc.orgrsc.orgsioc-journal.cn A significant future research direction for this compound will be to explore its utility in catalyzing a wide range of highly selective chemical transformations. Its specific stereochemistry could offer unique advantages in inducing chirality in reactions.
Potential applications to be investigated include:
Asymmetric Ligands: Derivatized forms of this compound could serve as chiral ligands for transition metals like copper, rhodium, or iridium. rsc.orgacs.org These complexes could be applied to key reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. rsc.orgresearchgate.net
Organocatalysis: The bifunctional nature of this compound (containing both an amine and a hydroxyl group) makes it a prime candidate for an organocatalyst. It could be employed in reactions like asymmetric Michael additions, aldol (B89426) reactions, and enantioselective additions of organometallic reagents to aldehydes. nih.govrsc.org
Development of Novel Catalysts: Research could focus on modifying the structure of this compound to fine-tune its steric and electronic properties, thereby optimizing its performance as a catalyst for specific transformations. rsc.orgpolyu.edu.hk
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automation technologies is revolutionizing pharmaceutical and fine chemical production. researchgate.net Applying these platforms to the synthesis and application of this compound could offer significant advantages in terms of efficiency, safety, and scalability.
Emerging trends in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound would allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netacs.org
Automated Platforms for Catalyst Screening: Automated systems can be used to rapidly synthesize a library of derivatives of this compound and screen their effectiveness as catalysts in various reactions. This high-throughput approach can significantly accelerate the discovery of new and highly efficient catalytic systems.
Immobilized Systems: Immobilizing this compound or its derivatives onto solid supports (such as polymers or nanoparticles) would allow their use as catalysts in packed-bed flow reactors. researchgate.netnih.gov This facilitates easy separation of the catalyst from the product stream, enabling catalyst recycling and simplifying downstream purification processes. acs.orgresearchgate.net
Exploration of New Chemical Space through Derivatization
Systematic derivatization of the this compound scaffold is a crucial step toward exploring new chemical space and unlocking novel applications. By modifying its amino and hydroxyl groups, researchers can create a diverse library of compounds with tailored properties.
Future research will likely focus on:
Pharmaceutical and Agrochemical Analogs: The amino alcohol motif is a key pharmacophore present in many biologically active molecules. nih.gov Derivatization of this compound could lead to the discovery of new compounds with potential therapeutic or pesticidal properties.
Novel Chiral Auxiliaries and Ligands: As mentioned, modifying the core structure can lead to the development of new chiral auxiliaries for asymmetric synthesis or more effective ligands for metal-catalyzed reactions. diva-portal.org
Advanced Materials: Incorporating the this compound moiety into larger molecular architectures, such as polymers or macrocycles, could lead to the creation of new functional materials with unique chiral recognition or catalytic properties. The synthesis of naphthalene-based steroid-like structures from amino alcohol precursors exemplifies such an exploration into complex molecular frameworks. mdpi.com
Table 2: Potential Derivatization Strategies and Applications
| Functional Group | Derivatization Reaction | Potential Application of Derivative |
|---|---|---|
| Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation | Chiral ligands, Pharmaceutical intermediates |
| Hydroxyl Group (-OH) | Etherification, Esterification | Chiral auxiliaries, Protecting group strategies |
| Both Groups | Cyclization (e.g., with aldehydes/ketones) | Oxazolidine ligands, Heterocyclic synthesis |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry provides powerful tools for accelerating research and development. This integrated approach can guide experimental design, rationalize observed outcomes, and predict the properties of new molecules.
For this compound, this synergy could be applied to:
Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of synthetic routes or catalytic cycles involving this compound. This understanding is critical for optimizing reaction conditions and catalyst design.
Rational Catalyst Design: Molecular modeling and quantum chemical calculations can predict the efficacy of various this compound derivatives as catalysts or ligands. acs.org This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Predicting Biological Activity: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to screen libraries of virtual derivatives of this compound for potential biological targets, guiding the synthesis of new drug candidates. nih.gov Insights gained from computational analysis of engineered enzymes can also inform the design of biocatalytic processes. frontiersin.orgnih.gov
By pursuing these future research directions, the scientific community can fully elucidate the potential of this compound, transforming it from a simple chemical entity into a versatile tool for sustainable synthesis, advanced catalysis, and the creation of novel functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Amino-2-methylpentan-2-ol in laboratory settings?
- Methodological Answer : Synthesis can be achieved via nucleophilic substitution of 2-methyl-2-pentanol derivatives with ammonia or amines. For enantioselective synthesis, biocatalytic methods using transaminases or reductases are preferred. For example, enzymatic amination of ketone precursors (e.g., 2-methyl-2-pentanone) using ω-transaminases has demonstrated high stereoselectivity in structurally similar amino alcohols .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- GC-MS : Confirm purity by retention time alignment with standards and absence of impurity peaks.
- NMR Spectroscopy :
- ¹H NMR : Hydroxyl proton (δ 1.5–2.5 ppm, broad), NH₂ protons (δ 1.0–1.8 ppm), and methyl groups (δ 1.0–1.2 ppm).
- ¹³C NMR : Quaternary carbon bearing -OH and -NH₂ groups appears at 70–80 ppm .
- FT-IR : -OH stretch (3200–3600 cm⁻¹) and -NH₂ bend (1600–1650 cm⁻¹).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (P95/P1 filters) if aerosols form .
- Ventilation : Conduct experiments in fume hoods to limit inhalation exposure.
- Spill Management : Absorb spills with diatomite and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Perform solubility tests under standardized conditions (e.g., 25°C, pH 7).
- Use computational tools like COSMO-RS to predict solubility in solvents (e.g., water, ethanol).
- Analyze crystalline forms via XRD to detect polymorphism, which may explain discrepancies .
Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to assess nucleophilic sites.
- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (hexane) solvents using COSMO-RS.
- Transition-State Modeling : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. How can this compound be optimized as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Ligand Design : Modify steric bulk at the amino group to enhance enantioselectivity.
- DOE Optimization : Vary ligand-to-metal ratios (e.g., 1:1 to 1:3) and monitor ee via chiral HPLC.
- Kinetic Studies : Compare turnover frequencies (TOF) with BINOL or other ligands to benchmark performance .
Key Considerations for Experimental Design
- Contamination Control : Store the compound under inert atmosphere (N₂/Ar) to prevent oxidation of the amino group.
- Analytical Validation : Cross-validate NMR and MS data with PubChem records to ensure accuracy .
- Environmental Impact : Prevent drainage contamination using secondary containment trays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
